molecular formula C₁₉H₁₉N₃O₃ B156560 Zolpidem Carboxylic Acid CAS No. 109461-65-6

Zolpidem Carboxylic Acid

Cat. No. B156560
M. Wt: 337.4 g/mol
InChI Key: FELZONDEFBLTSP-UHFFFAOYSA-N
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Description

Zolpidem is a non-benzodiazepine hypnotic agent commonly used to treat insomnia. It is extensively metabolized in the body, and one of its major metabolites is zolpidem carboxylic acid (ZCA). ZCA has been identified as a significant marker in urine for zolpidem usage and can be detected for up to 72 hours following a single ingestion of 10 mg zolpidem . The presence of ZCA in urine has been utilized in cases of drug-facilitated sexual assault and drink spiking, where zolpidem was implicated . Additionally, ZCA is more prevalent in urine than zolpidem itself, with positive rates as high as 50% in patient samples .

Synthesis Analysis

The synthesis of radiolabeled zolpidem, including [14C]zolpidem and [3H]zolpidem, has been described in the literature. [14C]Zolpidem was synthesized from potassium[14C]cyanide with a specific radioactivity of 56 mCi/mmol and used for pharmacokinetic and drug metabolism studies . Similarly, [3H]zolpidem was synthesized with a specific activity of 60.5 Ci/mmol and used to characterize the binding properties of zolpidem in the rat brain .

Molecular Structure Analysis

Zolpidem's structure is a substituted imidazo[1,2-a]pyridine, which differentiates it from benzodiazepines and contributes to its unique pharmacological profile . The molecular structure of zolpidem and its metabolites, including ZCA, is crucial for understanding their pharmacokinetics and dynamics.

Chemical Reactions Analysis

The metabolism of zolpidem leads to the formation of various metabolites, including ZCA and zolpidem phenyl-4-carboxylic acid (ZPCA). These metabolites are formed through the body's metabolic processes and can be detected in biological fluids such as urine and oral fluid .

Physical and Chemical Properties Analysis

The physical and chemical properties of zolpidem and its metabolites have been studied to develop sensitive and selective methods for their detection. For instance, a solid phase extraction-high performance liquid chromatographic method was developed to analyze zolpidem, ZCA, and ZPCA in blood samples, demonstrating good linearity and sensitivity with detection limits between 1.2 and 3.3 µg/L . Another study developed an LC-MS-MS method with post-column reagent addition for the determination of zolpidem and ZPCA in oral fluid, achieving detection limits of 0.01 ng/mL for zolpidem and 0.05 ng/mL for ZPCA .

Scientific Research Applications

Metabolism and Detection Methods

  • Zolpidem carboxylic acids, including zolpidem phenyl-4-carboxylic acid (M1) and 6-carboxylic acid (M2), are major metabolites of zolpidem, a short-acting hypnotic. These metabolites are significant for understanding the metabolism of zolpidem, particularly in forensic contexts like drug-facilitated crimes. Advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify these metabolites in biological samples, contributing to forensic toxicological analyses (Yamaguchi, Ohno, & Kanawaku, 2022).

Pharmacogenetics and Individual Drug Metabolism

  • Genetic polymorphisms in enzymes like CYP3A4 and CYP2C19 can significantly impact the metabolism of zolpidem and its carboxylic acid metabolites. Understanding these genetic variations is crucial in personalized medicine and can influence drug efficacy and safety profiles (Shen, Shi, & Xiang, 2013).

Therapeutic Potential Beyond Insomnia

  • Zolpidem and its metabolites have been explored for their potential in treating other conditions. For instance, zolpidem has shown effects in cases of anoxic brain injury-related minimally conscious states, suggesting a broader neuropharmacological impact beyond its primary use as a hypnotic (Shames & Ring, 2008).

Molecular Pharmacology

  • The action of zolpidem at GABAA receptors, particularly its selective affinity for α1-GABAA receptors, underlies its sedative-hypnotic effects. Studies on molecular pharmacology provide insights into the drug's mechanism of action, which can be crucial for developing new therapeutic agents with similar or improved profiles (Crestani, Martin, Möhler, & Rudolph, 2000).

Potential in Tuberculosis Treatment

  • Interestingly, structural modifications of zolpidem have led to the discovery of potent antituberculosis agents. This demonstrates the potential of repurposing well-known drugs for entirely different therapeutic applications (Moraski et al., 2014).

Safety And Hazards

Zolpidem Carboxylic Acid, as a metabolite of Zolpidem, may cause drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

An efficient microwave-assisted three-step synthesis of zolpidem and its fluorinated analogues has been developed . This procedure is expected to help produce a lab-scale quantity of zolpidem and its fluorinated derivatives, as well as zolpidem tartrate salt, with suitable fine-particle size for further biological experimentation .

properties

IUPAC Name

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZONDEFBLTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148941
Record name Zolpidem carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolpidem Carboxylic Acid

CAS RN

109461-65-6
Record name Zolpidem carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolpidem carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLPIDEM CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JH Lewis, JH Vine - Journal of analytical toxicology, 2007 - academic.oup.com
A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine … A simple procedure is presented for the MS identification of zolpidem carboxylic acid (metabolite I) …
Number of citations: 30 academic.oup.com
S Feng, OT Cummings, G McIntire - Journal of Analytical …, 2018 - academic.oup.com
… Using a newly developed and validated method for zolpidem and zolpidem carboxylic acid, this report examines both the urine levels of zolpidem and ZCA as well as the reported dose …
Number of citations: 4 academic.oup.com
K Yamaguchi, Y Ohno… - Journal of Analytical …, 2022 - academic.oup.com
Zolpidem (ZOL) is a short-acting hypnotic that is sometimes used in drug-facilitated crimes such as sexual assaults, robbery and homicides. Therefore, it is important to understand the …
Number of citations: 1 academic.oup.com
P Kovacic, R Somanathan - Oxidative Medicine and …, 2009 - downloads.hindawi.com
Zolpidem (trade name Ambien) has attracted much interest as a sleep-inducing agent and also in research. Attention has been centered mainly on receptor binding and …
Number of citations: 17 downloads.hindawi.com
DM Schwope, A DePriest, DL Black… - Journal of analytical …, 2014 - academic.oup.com
Zolpidem (Ambien ® ) is the most prescribed insomnia treatment in the USA; however, little is known about zolpidem metabolite excretion in chronic pain patients. As zolpidem is …
Number of citations: 11 academic.oup.com
SY Kim, NH Kwon, JC Cheong, JY Kim - Talanta, 2021 - Elsevier
Although urine and blood samples have been conventionally used for testing zolpidem (ZPD), a sedative-hypnotic, these matrices have limited application because they have a …
Number of citations: 5 www.sciencedirect.com
S Yaripour, A Mohammadi, I Esfanjani, RB Walker… - EXCLI …, 2018 - ncbi.nlm.nih.gov
In this study, for the first time, an electro-driven microextraction method named electromembrane extraction combined with a simple high performance liquid chromatography and …
Number of citations: 21 www.ncbi.nlm.nih.gov
LM Mann, RS Atayee, BM Best… - Journal of Analytical …, 2014 - academic.oup.com
… This study evaluated zolpidem and zolpidem carboxylic acid … tested positive for zolpidem carboxylic acid. One possible reason … Regarding zolpidem carboxylic acid, the larger number of …
Number of citations: 3 academic.oup.com
AM Gheldiu, A Popa, M Neag, D Muntean… - …, 2015 - farmaciajournal.com
The objective of this study was to investigate the effects of fluvoxamine on the pharmacokinetics of zolpidem and its main metabolite, zolpidem phenyl-4-carboxylic acid (Z4CA) in …
Number of citations: 8 farmaciajournal.com
JM Monti, DW Spence… - Clinical Medicine …, 2009 - journals.sagepub.com
… Zolpidem carboxylic acid is found as a major urinary product. … Lewis JH, Vine JH A simple and rapid method for the identification of zolpidem carboxylic acid in urine. J Anal Toxicol. 2007…
Number of citations: 31 journals.sagepub.com

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